molecular formula C20H18FN7O4 B2880341 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1396864-68-8

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2880341
CAS No.: 1396864-68-8
M. Wt: 439.407
InChI Key: QQQBDDKOTMKPJI-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a tetrazole ring fused with a pyrrolidone-carboxamide scaffold and a 4-fluorophenyl substituent. The tetrazole moiety is known for its bioisosteric properties, often mimicking carboxylate groups in medicinal chemistry, while the pyrrolidone ring contributes to conformational rigidity and hydrogen-bonding interactions . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmacological studies. Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELX , while electronic properties are analyzed using tools like Multiwfn .

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O4/c21-13-1-5-15(6-2-13)26-10-12(9-18(26)30)19(31)23-14-3-7-16(8-4-14)28-20(32)27(24-25-28)11-17(22)29/h1-8,12H,9-11H2,(H2,22,29)(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQBDDKOTMKPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrazole ring and a pyrrolidine moiety, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN7O4C_{20}H_{18}FN_7O_4, with a molecular weight of 439.4 g/mol. The compound features several functional groups that contribute to its biological activity, including:

Feature Description
Tetrazole Ring Known for its role in enzyme inhibition and bioactivity.
Pyrrolidine Moiety Implicated in various pharmacological effects.
Fluorophenyl Group Enhances lipophilicity and may improve receptor binding.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The tetrazole moiety is often linked to antimicrobial properties due to its ability to interact with microbial enzymes.
  • Antitumor Activity
    • Compounds in the tetrazole class have been associated with anticancer effects. For instance, derivatives have shown cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) . The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
  • Antioxidant Properties
    • Similar compounds have demonstrated the ability to activate the Nrf2 pathway, enhancing cellular antioxidant defenses . This suggests potential applications in protecting against oxidative stress-related diseases.
  • Neuroprotective Effects
    • Some studies have indicated that compounds containing pyrrolidine rings exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole ring can act as a competitive inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Interaction : The fluorophenyl group enhances binding affinity to specific receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of this compound against A549 cells. The compound exhibited an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antioxidant Potential

In vitro experiments demonstrated that derivatives activated the Nrf2 pathway, leading to increased expression of antioxidant genes in hepatocytes. This suggests a protective role against oxidative damage .

Comparison with Similar Compounds

Research Implications

The target compound’s structural uniqueness positions it as a promising lead for kinase inhibition or antimicrobial applications. Comparative studies highlight the importance of fluorophenyl and tetrazole groups in optimizing pharmacokinetics. Future work should prioritize experimental validation of docking results and solubility profiling.

References Structural refinement via SHELX. Electronic analysis using Multiwfn. Molecular docking with AutoDock4. Synthetic methodologies for heterocyclic analogs.

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